1-methyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C22H24N4O |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-methyl-N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C22H24N4O/c1-15(2)26-19-11-7-5-9-17(19)24-21(26)12-13-23-22(27)20-14-16-8-4-6-10-18(16)25(20)3/h4-11,14-15H,12-13H2,1-3H3,(H,23,27) |
InChI Key |
JHTUAOKBZRYDII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)C3=CC4=CC=CC=C4N3C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Indole-2-Carboxylic Acid Derivatives
The indole-2-carboxylic acid scaffold serves as the foundational building block for this compound. A widely adopted approach involves the Hemetsberger–Knittel indole synthesis, which constructs the indole ring through Knoevenagel condensation and thermolytic cyclization. For example, ethyl indole-2-carboxylate is synthesized by reacting arylhydrazine with ethyl pyruvate in the presence of p-toluenesulfonic acid (pTsOH) . Subsequent saponification with NaOH yields indole-2-carboxylic acid .
Alternative routes include Friedel–Crafts acylation of ethyl 5-chloroindole-2-carboxylate (6 ) with acyl chlorides (7a–c ) to introduce C3 substituents, followed by ketone reduction using triethylsilane (Scheme 1) . Hydrolysis of the ester group under basic conditions generates 5-chloroindole-2-carboxylic acids (10a–c ), which are pivotal intermediates for carboxamide formation .
Preparation of 1-(Propan-2-yl)-1H-Benzimidazole Moieties
The benzimidazole component is synthesized via condensation reactions between substituted o-phenylenediamines and carboxylic acid derivatives. A catalytic system using polyphosphoric acid in ethylene glycol at elevated temperatures (120–140°C) efficiently promotes cyclization . For instance, 2-methylindole-3-acetic acid reacts with o-phenylenediamine in ethylene glycol under reflux to yield indole-benzimidazole hybrids in 86% yield .
Key modifications include:
-
N-Alkylation : Introducing the isopropyl group at the benzimidazole nitrogen is achieved using 2-bromopropane or isopropyl iodide in the presence of a base like potassium carbonate .
-
Solvent Optimization : High-boiling solvents such as DMF or ethylene glycol enhance reaction efficiency by facilitating prolonged heating without solvent evaporation .
Carboxamide Bond Formation
Coupling the indole-2-carboxylic acid with the benzimidazole-ethylamine derivative is critical for assembling the final structure. Standard peptide coupling reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in anhydrous DMF achieve this transformation . For example, 5-chloroindole-2-carboxylic acid (10c ) reacts with 2-(4-piperidin-1-ylphenyl)ethylamine (11 ) in DMF at room temperature to form the carboxamide bond in 72–89% yield .
Table 1: Comparative Analysis of Coupling Conditions
Final Assembly and Purification
The convergent synthesis strategy involves sequential steps:
-
Indole Core Functionalization : Methylation at the indole nitrogen is performed using methyl iodide in the presence of a base like sodium hydride .
-
Benzimidazole-Ethylamine Attachment : The ethylamine linker is introduced via nucleophilic substitution or reductive amination .
-
Global Deprotection and Purification : Final deprotection of tert-butyl or benzyl groups (if present) is achieved using TFA or hydrogenolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) yields the target compound with >95% purity .
Challenges and Optimization Strategies
-
Regioselectivity Issues : Competing reactions during benzimidazole formation can yield regioisomers. Solvent polarity and temperature control (e.g., maintaining 120°C in ethylene glycol) suppress byproduct formation .
-
Coupling Efficiency : Steric hindrance from the isopropyl group reduces coupling yields. Using excess BOP (1.5 eq) and prolonged reaction times (12–24 h) mitigates this issue .
-
Scale-Up Limitations : Polyphosphoric acid, while effective, complicates large-scale synthesis due to handling difficulties. Replacing it with pTSA (para-toluenesulfonic acid) in recyclable solvents like PEG-400 improves practicality .
Analytical Characterization
Successful synthesis is confirmed through:
-
1H NMR : Key signals include the indole NH proton at δ 10.2–10.8 ppm and benzimidazole protons at δ 7.5–8.1 ppm .
-
Mass Spectrometry : Molecular ion peaks align with the calculated molecular weight (336.42 g/mol) .
-
HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids such as aluminum chloride or boron trifluoride.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-methyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-methyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The benzimidazole moiety can bind to DNA and proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares structural motifs with several benzimidazole- and indole-containing derivatives. Key comparisons include:
Functional and Pharmacological Implications
- Linker Flexibility: The ethyl linker in the target compound (vs.
- Indole vs. Other Amides : The 1-methylindole-2-carboxamide group distinguishes the target from compounds with simpler amides (e.g., butanamide ). Indole’s aromaticity and hydrogen-bonding capacity could enhance target affinity, as seen in IDO1 inhibitors .
- Propan-2-yl Substitution : The N1-propan-2-yl group on benzimidazole is conserved in several analogues (e.g., ), suggesting its role in steric shielding or metabolic stability.
- Tetrazole and Chromenone Moieties: Compounds with tetrazole () or chromenone () groups exhibit divergent properties; tetrazole may improve solubility, while chromenone introduces planar aromaticity.
Biological Activity
1-Methyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This structure features a benzimidazole moiety, which is known for its diverse pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antiproliferative Activity : Studies have shown that indole derivatives can inhibit the growth of cancer cell lines. For example, compounds with similar indole and benzimidazole structures demonstrated significant antiproliferative effects against breast cancer cell lines (MCF-7) with GI50 values ranging from 0.95 µM to 1.50 µM .
- Apoptotic Induction : The compound's mechanism of action may involve the induction of apoptosis through modulation of apoptotic markers such as caspases 3, 8, and 9, as well as changes in Cytochrome C, Bax, and Bcl-2 levels .
Antiproliferative Effects
A comparative study evaluated the antiproliferative effects of various indole derivatives against multiple cancer cell lines. The findings are summarized in Table 1.
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.95 | EGFR/CDK2 inhibition |
| Compound B | MCF-7 | 1.35 | Apoptosis induction |
| Compound C | MCF-10A | >50 | Non-cytotoxic |
*Data indicates that while some derivatives exhibit potent activity against MCF-7 cells, others show limited effects on normal cells like MCF-10A .
Mechanistic Studies
In vitro studies have demonstrated that these compounds can significantly increase apoptotic markers in cancer cells. The following table summarizes the impact on key apoptotic proteins:
| Protein | Control Level | Treated Level |
|---|---|---|
| Caspase 3 | Baseline | Increased |
| Caspase 8 | Baseline | Increased |
| Cytochrome C | Low | High |
| Bax | Low | Increased |
| Bcl-2 | High | Decreased |
*These results suggest a shift towards pro-apoptotic signaling pathways .
Case Studies
In a notable case study, researchers synthesized a series of indole-2-carboxamide derivatives and evaluated their biological activities. The most potent compound showed comparable efficacy to doxorubicin in terms of GI50 values across several cancer cell lines, indicating significant therapeutic potential .
Q & A
Basic: What synthetic strategies are commonly employed to synthesize 1-methyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-indole-2-carboxamide, and how are intermediates validated?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine with carbon disulfide under alkaline conditions (e.g., KOH in ethanol), yielding 1H-benzo[d]imidazole-2-thiol derivatives .
- Step 2 : Hydrazine substitution to introduce reactive hydrazinyl groups, followed by carboxamide formation using sodium cyanate and glacial acetic acid .
- Step 3 : Coupling of the benzimidazole intermediate with an indole-2-carboxamide derivative. Palladium-catalyzed cross-coupling or nucleophilic substitution may be used to attach the propan-2-yl group .
Validation : Intermediates are characterized via elemental analysis (±0.4% deviation), IR (e.g., S-H at 2634 cm⁻¹, N-H at 3395 cm⁻¹), and NMR (δ12.31 for S-H in ¹H-NMR; aromatic carbons at δ130–150 in ¹³C-NMR) .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1675 cm⁻¹ for carboxamide) .
- NMR (1D/2D) : ¹H-NMR confirms proton environments (e.g., singlet at δ10.93 for benzimidazole N-H), while ¹³C-NMR validates carboxamide carbonyl at δ165–170 .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight with <2 ppm error .
- X-ray Crystallography : Resolves conformational preferences (e.g., planarity of the benzimidazole-indole system) .
Basic: How is the pharmacological potential of this compound initially screened in academic research?
- In vitro assays :
- ADMET Profiling : Microsomal stability assays (e.g., rat liver microsomes) and Caco-2 permeability studies .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Modifications :
- Methodology : Parallel synthesis of analogs (e.g., 20–30 derivatives) followed by hierarchical clustering of bioactivity data .
Advanced: What mechanistic studies elucidate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD = 1–10 nM for kinase targets) .
- Molecular Dynamics (MD) Simulations : Predicts binding modes with voltage-gated sodium channels (anticipating anticonvulsant effects) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions .
Advanced: How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and buffer conditions (pH 7.4, 37°C) .
- Orthogonal Validation : Cross-check enzyme inhibition via fluorescence polarization and radiometric assays .
- Structural Analysis : Compare crystallographic data (e.g., CCDC 1538327) to confirm compound conformation .
Advanced: What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (2.5–3.5), BBB permeability, and hERG inhibition risk .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity and metabolic sites .
- TOPKAT : Predicts carcinogenicity and mutagenicity based on structural alerts (e.g., nitro groups) .
Advanced: What strategies improve synthetic yield and selectivity for large-scale production?
- Catalyst Optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (yield >85%) .
- Solvent Engineering : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time, reducing byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
